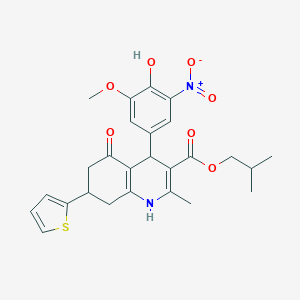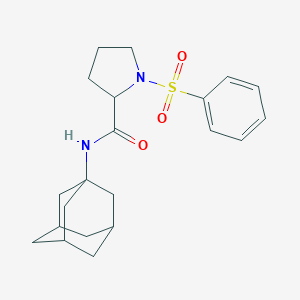![molecular formula C20H20Cl2N2O4S B395360 BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE](/img/structure/B395360.png)
BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with an amine, such as 2-chloro-5-aminobenzoic acid, to form an amide intermediate.
Thioamide formation: The amide intermediate is further reacted with a thiol reagent to introduce the thioamide group.
Esterification: Finally, the thioamide intermediate is esterified with butanol in the presence of a suitable catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate: This compound has similar structural features and is used as a gastrointestinal prokinetic agent.
BUTYL 2-CHLORO-5-({[(3-CHLORO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE: Another similar compound with slight variations in the functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C20H20Cl2N2O4S |
|---|---|
Peso molecular |
455.4g/mol |
Nombre IUPAC |
butyl 2-chloro-5-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H20Cl2N2O4S/c1-3-4-9-28-19(26)14-11-13(6-7-15(14)21)23-20(29)24-18(25)12-5-8-17(27-2)16(22)10-12/h5-8,10-11H,3-4,9H2,1-2H3,(H2,23,24,25,29) |
Clave InChI |
KVOTXCLABVXDME-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl)Cl |
SMILES canónico |
CCCCOC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B395280.png)
![7-(4-Bromophenyl)-2,4-dimethyl-6-(pyridin-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B395283.png)

![8-(2,3-dihydro-1,4-benzodioxin-5-yl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B395286.png)

![N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B395288.png)
![5-[(4-{4-Nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)sulfonyl]-1-(methylsulfonyl)indoline](/img/structure/B395289.png)

![Isopropyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B395292.png)
![(1'Z)-1'-[(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOPENTANE-1,3'-ISOQUINOLINE]](/img/structure/B395293.png)

![2-{[(3E)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B395300.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B395301.png)
